Cellular tumor antigen p53 (99-107)
Description
Overview of p53 Protein Functions in Cellular Homeostasis
Under normal physiological conditions, p53 plays a vital role in maintaining the stability of cells. nih.govfrontiersin.org It achieves this through its function as a transcription factor, controlling the expression of a wide array of genes involved in critical cellular processes. frontiersin.orgnih.gov
Wild-type p53 acts as a sequence-specific transcription factor, binding to specific DNA sequences to control the expression of target genes. nih.govpnas.org This regulation is central to its tumor-suppressive functions. nih.govfrontiersin.org The protein can activate or repress numerous genes, influencing a variety of cellular outcomes depending on the context and the nature of the cellular stress. nih.govnih.gov For instance, p53 can induce the expression of genes that halt the cell cycle, allowing time for DNA repair, or it can trigger programmed cell death (apoptosis) to eliminate cells with irreparable damage. pnas.orgsigmaaldrich.com This intricate network of gene regulation ensures that cellular health and genomic stability are maintained. nih.govoup.com
A key function of p53 is its central role in the DNA damage response (DDR). mdpi.comnih.gov When DNA damage is detected, p53 is activated and stabilized, leading to an increase in its cellular concentration. sigmaaldrich.comoup.comnih.gov This activation allows p53 to orchestrate a complex response to the damage. mdpi.comnih.gov It can halt the cell cycle at critical checkpoints, such as the G1/S and G2/M transitions, preventing the replication of damaged DNA. nih.govmdpi.comsigmaaldrich.com Furthermore, p53 can directly participate in DNA repair processes by activating genes involved in various repair pathways, including nucleotide excision repair (NER) and base excision repair (BER). mdpi.comnih.gov If the DNA damage is too severe to be repaired, p53 initiates apoptosis, thereby eliminating potentially cancerous cells. mdpi.comoup.com
p53 as a Tumor Suppressor and its Dysregulation in Malignancy
The critical role of p53 in maintaining genomic integrity makes it a potent tumor suppressor. nih.govnih.govnih.gov Its ability to control cell proliferation and eliminate damaged cells prevents the accumulation of mutations that can lead to cancer. nih.govmedlineplus.gov Consequently, the inactivation of p53 is a common event in the development of a wide variety of human cancers. nih.govnih.gov
Mutations in the TP53 gene are the most frequent genetic alterations found in human cancers, occurring in approximately 50% of all tumors. nih.govnih.gov The majority of these are missense mutations that result in a single amino acid change in the p53 protein. pnas.orgnih.gov These mutations often occur in the DNA-binding domain of the protein, disrupting its ability to bind to its target genes and, consequently, its capacity to function as a transcription factor. nih.govpnas.org This loss of function abrogates p53's tumor-suppressive activities. nih.govnih.gov Furthermore, some mutant p53 proteins can exert a dominant-negative effect over the remaining wild-type p53, further compromising its function. youtube.comnih.gov In addition to loss of function, certain "hotspot" mutations can endow the p53 protein with new, cancer-promoting activities, a phenomenon known as gain-of-function (GOF). nih.govnih.govnih.gov These GOF mutations can lead to increased cell proliferation, invasion, and metastasis. nih.govnih.gov
Paradoxically, many tumors with TP53 mutations exhibit high levels of p53 protein. nih.govresearchgate.netscilit.com This is because the mutations often lead to a more stable protein that is resistant to its normal degradation pathway, which is mediated by the MDM2 protein. youtube.combiologyinsights.com The accumulation of this dysfunctional or gain-of-function mutant p53 protein in tumor cells is a hallmark of many cancers and can contribute to tumor progression. nih.govbiologyinsights.comnews-medical.net The overexpression of mutant p53 is often associated with more aggressive tumors and a poorer prognosis for patients. scispace.comscilit.com
Immunological Facets of p53 in Anti-Tumor Immunity
Beyond its direct cellular functions, p53 also plays a significant role in modulating the anti-tumor immune response. nih.govnih.gov The immune system can recognize and eliminate cancer cells, and p53 status can influence this process in several ways. nih.govpensoft.net Wild-type p53 can enhance anti-tumor immunity by regulating the expression of molecules involved in immune recognition. For instance, it can upregulate the expression of ligands for natural killer (NK) cell activating receptors, such as ULBP1 and ULBP2, making cancer cells more susceptible to NK cell-mediated killing. nih.govpensoft.netfrontiersin.org It can also influence the antigen presentation machinery, potentially increasing the presentation of tumor antigens to T cells. nih.govmdpi.com
Conversely, the loss or mutation of p53 can help cancer cells evade the immune system. nih.govnih.gov Mutant p53 can create an immunosuppressive tumor microenvironment by altering the secretion of cytokines and chemokines, which can lead to the recruitment of immunosuppressive cells like regulatory T cells and M2 macrophages. nih.govnih.gov However, the presence of mutant p53 can also be a double-edged sword for the tumor. The altered protein can be recognized as a "non-self" antigen by the immune system, leading to the generation of p53-specific T cells and antibodies. scispace.comnih.gov This immunogenicity of mutant p53 has made it an attractive target for cancer immunotherapy strategies, such as vaccines and T-cell therapies. nih.govnih.govaacrjournals.org
p53's Influence on Innate Immune Responses
The innate immune system provides the first line of defense against pathogens and cellular abnormalities, including cancer. The p53 protein is an integral part of this initial response. mdpi.com It can be activated by viral infections, and in turn, many viruses have evolved mechanisms to inactivate p53 to evade the immune system. nih.govmdpi.com
Wild-type p53 influences innate immunity through several mechanisms:
Regulation of Toll-Like Receptors (TLRs): p53 can transcriptionally regulate the expression of certain TLRs, which are crucial for recognizing pathogen-associated molecular patterns and initiating an immune response. elsevierpure.com For instance, p53-dependent activation of TLR3 and TLR9 can trigger apoptosis in response to viral components. elsevierpure.com
Cytokine and Chemokine Secretion: The functional status of p53 significantly impacts the secretion profile of cytokines and chemokines, molecules that orchestrate immune cell trafficking and activation. elsevierpure.com Loss of p53 function can alter this profile, potentially creating a pro-tumorigenic microenvironment. elsevierpure.com
Induction of Senescence: p53 can induce a state of cellular senescence in response to oncogenic stress. elsevierpure.com These senescent cells secrete a variety of signaling molecules, including interleukins and cytokines, which attract innate immune cells like macrophages and Natural Killer (NK) cells to eliminate these potentially cancerous cells. nih.govelsevierpure.com
NK Cell Activation: p53 can enhance the activity of NK cells, which are specialized in killing stressed and transformed cells, by directly regulating the expression of ligands that are recognized by NK cell activating receptors.
p53's Influence on Adaptive Immune Responses
The adaptive immune system mounts a more specific and durable response to threats, including cancer cells. p53 plays a significant role in modulating this branch of immunity as well.
Key aspects of p53's influence include:
Antigen Presentation: p53 promotes the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the cell surface. nih.gov MHC-I molecules are responsible for presenting intracellular antigens, such as fragments of viral or tumor proteins, to cytotoxic T lymphocytes (CTLs), a critical step for T-cell mediated killing of cancer cells.
T-Cell Response: Mutant forms of the p53 protein, which are common in cancer, can be recognized by the adaptive immune system. mdpi.com These mutated proteins can elicit both a B-cell antibody response and a CD8+ killer T-cell response. mdpi.com
Tumor Microenvironment Modulation: Dysfunction of p53 in cancer cells affects the recruitment and activity of T-cells within the tumor microenvironment, often leading to immune evasion. niph.go.jp
Identification of Specific p53 Epitopes for Immunological Research
The ability of the immune system to recognize and target p53, particularly its mutated forms, has led to the identification of specific regions of the protein, known as epitopes, that can be presented to T-cells. nih.gov These epitopes are short peptide fragments derived from the full-length protein. The identification of immunogenic p53 epitopes is a crucial area of research for the development of cancer vaccines and T-cell-based immunotherapies. nih.govnih.gov
Researchers have mapped numerous epitopes across the p53 protein that can be recognized by the immune system. elsevierpure.com While many immunodominant epitopes are found in the N- and C-terminal regions, other subdominant epitopes within the DNA-binding domain have also been identified. nih.gov
Definition and Context of the p53 (99-107) Peptide Epitope
One such identified epitope is the p53 (99-107) peptide . This is a nonapeptide, meaning it consists of nine amino acids, with the sequence SQKTYQGSY . nih.gov It is located in a conserved region of the p53 protein, specifically between the proline-rich domain and the central DNA-binding domain. wikipedia.orgmdpi.comaacrjournals.org
Properties
sequence |
SQKTYQGSY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cellular tumor antigen p53 (99-107) |
Origin of Product |
United States |
Antigenic Properties of the P53 99 107 Epitope
Characteristics of p53 (99-107) as a T-Cell Epitope
The p53 (99-107) peptide is recognized as an epitope by cytotoxic T lymphocytes (CTLs), which play a crucial role in the adaptive immune response against tumors. nih.govdocumentsdelivered.com Studies have shown that this specific peptide can induce CTLs that are reactive to tumor cells, highlighting its potential as a target for immunotherapeutic strategies. nih.govniph.go.jp The ability of the immune system to respond to p53-derived epitopes is significant because it indicates that tolerance to this self-antigen can be overcome, a critical step for developing effective cancer vaccines. nih.govnih.gov
The processing and presentation of p53-derived peptides are fundamental to their recognition by the immune system. Both wild-type and mutated forms of the p53 protein can serve as sources for these antigenic peptides. nih.govaacrjournals.org Mutations in the p53 gene, which occur in about half of all human cancers, can alter the protein's half-life and lead to its accumulation within the tumor cell. weizmann.ac.ilnih.govaacrjournals.org This increased protein level can enhance the generation and presentation of p53-derived epitopes on the cell surface. mdpi.com
Interestingly, the p53 (99-107) epitope itself is a non-mutated sequence, even when it originates from a mutated p53 gene. nih.gov Research has demonstrated that CTLs can recognize this wild-type sequence when presented by cancer cells harboring a p53 mutation. nih.govniph.go.jp This suggests that the mutation's primary role in this context is to cause the protein to accumulate, thereby increasing the density of this and other p53-derived peptides on the MHC molecules of tumor cells, rather than altering the epitope sequence itself. mdpi.com While the p53 (99-107) epitope is derived from a non-mutated part of the protein, other studies have successfully identified CTL responses to mutated p53 peptides, such as the p53R175H mutation. nih.gov
The natural processing of p53 epitopes has been directly confirmed. For example, a study on a human breast cancer cell line identified a naturally processed and presented epitope from the wild-type p53 protein (residues 270-279). aacrjournals.orgdocumentsdelivered.com This provides direct evidence that p53 peptides are part of the repertoire of self-peptides presented by cancer cells.
Immunodominance is a phenomenon where the immune response is directed towards only a few of the many possible antigenic epitopes. wikipedia.orgnih.gov These favored epitopes are termed immunodominant, while others that elicit a weaker or no response are considered subdominant. wikipedia.org The immunodominance of a T-cell epitope is a complex trait influenced by factors such as the efficiency of antigen processing, the peptide's binding affinity and stability with MHC molecules, and the characteristics of the T-cell receptor (TCR) repertoire. nih.govd-nb.info
The p53 (99-107) epitope has been described as an immunogenic epitope. niph.go.jp The ability to induce CTLs from the peripheral blood of cancer patients, but not healthy donors, suggests that a T-cell repertoire capable of recognizing this epitope exists and can be activated in the context of cancer. nih.gov However, the precise position of p53 (99-107) in the immunodominance hierarchy relative to other p53 epitopes is not definitively established and can be influenced by the specific HLA context. epdf.pub In some contexts, responses to wild-type p53 epitopes may be of lower affinity compared to responses against mutated sequences, which are not subject to the same level of central tolerance. documentsdelivered.com The distinction between dominant and subdominant clones is often defined by the expansion frequency of T-cell clones, with immunodominant responses characterized by the largest expansion. d-nb.info
Major Histocompatibility Complex (MHC) Binding Affinity of p53 (99-107)
The binding of a peptide to an MHC molecule is a prerequisite for T-cell recognition and a critical determinant of its immunogenicity. nih.gov The affinity and stability of this interaction influence whether an epitope will be effectively presented to trigger an immune response.
The presentation of the p53 (99-107) epitope is restricted by specific Human Leukocyte Antigen (HLA) class I molecules. A significant finding is its presentation by HLA-B4601. nih.govniph.go.jp CTLs established from tumor-infiltrating lymphocytes of a colon cancer patient with an HLA-B4601 haplotype were shown to recognize the p53 (99-107) peptide. nih.govniph.go.jp These CTLs were reactive against tumor cells that were positive for both the p53 mutation and HLA-B*4601 but did not react with cells lacking either of these features. nih.gov
The ability to induce p53 (99-107)-specific CTLs from various cancer patients with the HLA-B*4601 allele provides a strong basis for developing targeted immunotherapy for this specific patient population. nih.govniph.go.jp HLA class I molecules can be grouped into supertypes based on their overlapping peptide binding specificities, which facilitates the prediction of epitopes for a wider population. nih.gov
Table 1: HLA Restriction and Cellular Reactivity of p53 (99-107)-Specific CTLs This table summarizes the conditions under which Cytotoxic T Lymphocytes (CTLs) specific for the p53 (99-107) epitope recognize and react to target cells, based on research findings.
| Target Cell HLA Type | Target Cell p53 Status | CTL Recognition/Reaction | Reference |
| HLA-B4601 (+) | Mutation Positive | Yes | nih.govniph.go.jp |
| HLA-B4601 (-) | Mutation Positive | No | nih.govniph.go.jp |
| HLA-B*4601 (+) | Mutation Negative (Wild-Type) | No | nih.gov |
| Healthy Donor Cells | Wild-Type | No | nih.gov |
The stability of the peptide-MHC (pMHC) complex is a crucial factor for T-cell activation. nih.gov A stable complex persists on the cell surface for a longer duration, increasing the probability of its engagement by a specific T-cell receptor. The immunogenicity of peptides often correlates more accurately with the stability (or dissociation rate) of the pMHC complex than with binding affinity alone. nih.gov
Immunogenic peptides, including known CTL epitopes, tend to form stable complexes with MHC class I molecules, characterized by low dissociation rates. nih.gov Conversely, non-immunogenic peptides often display high dissociation rates. nih.gov While specific quantitative data on the dissociation kinetics of the p53 (99-107)-HLA-B*4601 complex is not detailed in the provided context, the demonstrated immunogenicity of this epitope strongly suggests that it forms a sufficiently stable complex to elicit a potent T-cell response. nih.govniph.go.jpnih.gov The process of measuring pMHC stability can be performed using techniques like nanoscale differential scanning fluorimetry (nanoDSF), which analyzes the thermal denaturation of the complex. nih.gov The dynamics of peptide binding can be complex, involving conformational changes in the MHC molecule itself. frontiersin.org
Table 2: General Correlation between pMHC Complex Properties and Immunogenicity This table illustrates the general relationship between the kinetic properties of peptide-MHC (pMHC) complexes and their likelihood of inducing an immune response.
| Property | High Immunogenicity | Low/No Immunogenicity | Reference |
| Peptide-MHC Affinity | High to Moderate | Variable (can be high) | nih.gov |
| Complex Dissociation Rate (off-rate) | Low | High | nih.gov |
| Complex Stability | High | Low | nih.gov |
Antigen Processing and Presentation Mechanisms for P53 99 107
Proteasomal Processing of p53 Protein into Peptides
The initial step in generating the p53 (99-107) epitope is the degradation of the p53 protein by the proteasome, a large multi-catalytic protease complex responsible for the majority of intracellular protein degradation. nih.gov The p53 protein is targeted for degradation through the ubiquitin-proteasome system, where it is tagged with ubiquitin molecules, marking it for destruction by the 26S proteasome. acs.orgnih.govnih.gov This process is crucial for regulating p53 levels within the cell and for producing peptides for antigen presentation. acs.orgnih.govresearchgate.net The proteasome cleaves the protein into smaller peptides, including those with the potential to become MHC class I epitopes. nih.gov The N-terminus of the p53 protein appears to be particularly important for its degradation by the 20S proteasome in vitro. nih.gov
In response to inflammatory cytokines like interferon-γ, cells can express a specialized form of the proteasome called the immunoproteasome. kezarlifesciences.com The immunoproteasome has altered catalytic subunits (LMP2, MECL-1, and LMP7) that enhance the production of peptides with sequences favored for binding to MHC class I molecules. kezarlifesciences.comnih.gov This specialized proteasome can increase the abundance and diversity of MHC class I ligands, potentially improving the generation of T-cell epitopes from tumor antigens like p53. kezarlifesciences.comnih.gov While the standard proteasome can process p53, the immunoproteasome is optimized for generating antigenic peptides, which can lead to a more robust anti-tumor immune response. nih.gov
Peptide Translocation into the Endoplasmic Reticulum (ER)
Following their generation in the cytosol, the p53-derived peptides, including the precursor to p53 (99-107), must be transported into the endoplasmic reticulum (ER) for loading onto MHC class I molecules. mdpi.comnih.gov
The translocation of peptides across the ER membrane is mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric complex composed of TAP1 and TAP2 subunits. nih.govwikipedia.org TAP is an ATP-binding cassette (ABC) transporter that actively pumps peptides from the cytosol into the ER lumen. nih.govwikipedia.org The expression of TAP1 can be induced by wild-type p53, suggesting a feedback loop where p53 can enhance its own presentation to the immune system. nih.gov TAP has a preference for peptides that are typically 8-16 amino acids in length. reactome.org The TAP transporter can also be found in post-ER compartments like the ER-Golgi intermediate compartment (ERGIC) and the Golgi apparatus, suggesting that peptide loading may not be restricted solely to the ER. researchgate.net
Peptides transported into the ER by TAP are often longer than the optimal 8-10 amino acids required for stable binding to most MHC class I molecules. reactome.orgmdpi.com These N-terminally extended precursors are then trimmed by ER-resident aminopeptidases, primarily ERAP1 and ERAP2. reactome.orgnih.govplos.org These enzymes act as "molecular rulers," cleaving the peptides to the correct length for MHC class I binding. frontiersin.org The activity of ERAP1 can be influenced by the sequence of the peptide itself. plos.org Interestingly, wild-type p53 has been shown to upregulate the expression of ERAP1, further highlighting the role of p53 in modulating the antigen processing pathway to enhance its own immunogenicity. frontiersin.orgnih.gov This trimming process is crucial, as improper cleavage can either destroy the epitope or prevent it from binding to the MHC molecule. nih.gov
MHC Class I Assembly and Peptide Loading
Inside the ER, nascent MHC class I heavy chains associate with β2-microglobulin and a chaperone complex known as the peptide-loading complex (PLC). nih.govwikipedia.org The PLC consists of TAP, tapasin, calreticulin, and ERp57. nih.govmdpi.com This complex holds the MHC class I molecule in a receptive state, facilitating the binding of a high-affinity peptide. wikipedia.org Once a suitable peptide, such as p53 (99-107), binds to the peptide-binding groove of the MHC class I molecule, the complex becomes stable. nih.gov This stable peptide-MHC class I complex is then released from the PLC and transported through the Golgi apparatus to the cell surface for presentation to CD8+ cytotoxic T lymphocytes. mdpi.comnih.govmdpi.com
| Component | Function in p53 (99-107) Presentation |
| Proteasome/Immunoproteasome | Degrades the p53 protein into smaller peptides, including the p53 (99-107) precursor. The immunoproteasome can enhance the generation of antigenic peptides. nih.govkezarlifesciences.comnih.gov |
| p53 Status (Wild-type vs. Mutant) | Wild-type p53 can enhance the expression of antigen processing machinery. nih.gov Mutant p53 can have altered stability and processing, affecting epitope presentation. nih.gov |
| TAP1/TAP2 | Transports p53-derived peptides from the cytosol into the endoplasmic reticulum. nih.govnih.govwikipedia.org |
| ERAP1/ERAP2 | Trims the N-terminus of longer p53 peptide precursors in the ER to the optimal length for MHC class I binding. reactome.orgnih.govplos.orgnih.gov |
| MHC Class I & Peptide-Loading Complex | Binds the processed p53 (99-107) peptide in the ER and presents it on the cell surface for T-cell recognition. nih.govwikipedia.orgmdpi.com |
Role of Tapasin in MHC-I Complex Formation
The formation of a stable peptide-MHC class I (pMHC-I) complex is a highly regulated process within the endoplasmic reticulum (ER). A key player in this pathway is tapasin, a transmembrane glycoprotein (B1211001) that functions as a critical component of the peptide-loading complex (PLC). frontiersin.orgnih.gov Tapasin acts as a bridge, linking newly synthesized MHC-I molecules to the Transporter associated with Antigen Processing (TAP). ustc.edu.cn This association is crucial for the efficient loading of high-affinity peptides, such as p53 (99-107), onto the MHC-I groove. frontiersin.orgnih.gov
Tapasin's role extends beyond simply bridging MHC-I and TAP. It actively participates in peptide editing, a quality control mechanism that ensures only the most stable peptides are presented on the cell surface. nih.govfrontiersin.org Tapasin stabilizes the peptide-receptive state of the MHC-I molecule and facilitates the exchange of low-affinity peptides for high-affinity ones. nih.govnih.gov The level of dependence on tapasin for efficient surface expression varies among different MHC-I allotypes. frontiersin.org For tapasin-dependent allotypes, its presence is obligatory for the selection and presentation of an optimal peptide repertoire. frontiersin.org In the absence of tapasin, the expression of many MHC-I molecules on the cell surface is significantly reduced, highlighting its indispensable role in the antigen presentation pathway. frontiersin.org
Chaperone Proteins Involved in MHC-I Pathway
The journey of the MHC-I molecule from its synthesis to the cell surface is guided by a series of molecular chaperones. This process begins in the ER where the newly synthesized MHC-I heavy chain is stabilized by calnexin (B1179193), a lectin-like chaperone. nih.gov Upon association with β2-microglobulin, the MHC-I heterodimer is released from calnexin and recruited to the peptide-loading complex (PLC). nih.govnih.gov
Within the PLC, several chaperones work in concert to facilitate peptide loading. nih.gov Calreticulin, another lectin-like chaperone, takes over from calnexin to maintain the stability of the MHC-I molecule. frontiersin.org The thiol oxidoreductase ERp57 forms a disulfide bond with tapasin and is thought to play a role in the correct folding and disulfide bond formation of the MHC-I heavy chain. nih.govnih.gov The central role, as previously discussed, is played by tapasin, which orchestrates the final step of peptide selection and loading. nih.gov The coordinated action of these chaperones ensures that only properly folded and stably loaded pMHC-I complexes are released from the ER for transport to the cell surface. nih.gov
Trafficking of Peptide-MHC Complexes to the Cell Surface
Once a high-affinity peptide like p53 (99-107) is securely bound to the MHC-I molecule within the endoplasmic reticulum, the stable pMHC-I complex is released from the peptide-loading complex. frontiersin.org It then enters the secretory pathway for transport to the cell surface. This journey begins with the budding of transport vesicles from the ER, carrying the pMHC-I complexes to the ER-Golgi intermediate compartment (ERGIC) and subsequently through the Golgi apparatus.
Within the Golgi, the pMHC-I complexes undergo further modifications before being sorted into exocytic vesicles. These vesicles then move towards the plasma membrane and fuse with it, a process that displays the pMHC-I complexes on the outer surface of the cell. mdpi.com This surface presentation is the critical step that allows for surveillance by cytotoxic T lymphocytes (CTLs). reprokine.com The density and stability of these pMHC-I complexes on the cell surface are crucial factors in determining the strength of the subsequent T-cell response. frontiersin.org Furthermore, some MHC-I molecules can be internalized from the cell surface and recycled back, a process that can be modulated by various cellular signals and is particularly relevant in the context of antigen cross-presentation by dendritic cells. frontiersin.org
Modulation of Antigen Presentation Machinery by p53
The tumor suppressor protein p53 not only provides the source antigen for peptides like p53 (99-107) but also actively modulates the machinery responsible for its own presentation to the immune system. nih.govfrontiersin.org This creates a feedback loop where p53 can enhance its own visibility to immune cells, thereby promoting anti-tumor immunity. nih.govfrontiersin.org
p53 exerts its influence on antigen presentation by directly targeting the genes of crucial pathway components. Research has identified a p53-responsive element in the promoter region of the TAP1 gene, and wild-type p53 can directly upregulate its expression. nih.govpensoft.net The TAP1 protein is a subunit of the TAP transporter, which is essential for translocating peptides from the cytosol into the ER for loading onto MHC-I molecules. mdpi.comnih.gov
Furthermore, p53 has been identified as a direct transcriptional activator of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). nih.govnih.gov ERAP1 is responsible for trimming peptide precursors to the optimal length for MHC-I binding within the ER. nih.govresearchgate.net By binding to a responsive element within the ERAP1 gene, p53 increases its expression, leading to more efficient peptide processing. nih.govnih.gov The coordinated upregulation of both TAP and ERAP by p53 creates a more efficient pipeline for the processing and transport of antigenic peptides, ultimately leading to enhanced presentation of pMHC-I complexes on the cell surface. nih.govfrontiersin.org
Research Findings on p53's Role in Antigen Presentation
| Finding | Cell Lines Studied | Key Observation | Reference |
| p53-deficient cells show lower MHC-I expression. | HCT116 | HCT116 cells lacking p53 had significantly lower surface MHC-I levels compared to p53-positive cells. | nih.govresearchgate.net |
| p53 directly upregulates TAP1 expression. | H1299 | A p53-responsive element was found in the TAP1 gene, and its expression was induced by p53. | nih.gov |
| p53 directly upregulates ERAP1 expression. | HCT116, U2OS | p53 binds to a responsive element in the ERAP1 gene, leading to increased mRNA and protein levels. | nih.govnih.govnih.gov |
| p53-mediated ERAP1 upregulation enhances MHC-I. | HCT116, A549 | Activation of p53 increased ERAP1 levels, which in turn increased MHC-I surface expression. | nih.govnih.gov |
| Mutant p53 fails to upregulate TAP1 and ERAP1. | HCT116 sub-lines | Various p53 mutants were unable to increase TAP1 and ERAP1 mRNA levels compared to wild-type p53. | nih.gov |
T Cell Recognition and Responses to P53 99 107
Cytotoxic T Lymphocyte (CTL) Activation and Specificity
Cytotoxic T lymphocytes (CTLs), or CD8+ T-cells, are critical effector cells in the adaptive immune response, responsible for directly killing infected or malignant cells. universiteitleiden.nl The activation of CTLs specific for the p53 (99-107) epitope is a central goal of p53-targeted immunotherapies.
Induction of p53 (99-107)-Specific CTLs
The induction of CTLs that can specifically recognize the p53 (99-107) peptide has been demonstrated in several studies. This nonapeptide, derived from a conserved region of the p53 protein, can be presented by HLA-B*46:01 molecules on the surface of tumor cells. nih.govniph.go.jp Research has shown that in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from cancer patients with the p53 (99-107) peptide can induce the generation of CTLs that are both HLA-B46-restricted and specific to the peptide. nih.gov These induced CTLs have been shown to be reactive against tumor cells that carry a p53 mutation. nih.gov
Furthermore, immunization strategies using wild-type p53 have been shown to elicit CTLs capable of recognizing and eradicating p53-overexpressing tumor cells. nih.gov For instance, immunizing p53-deficient mice with syngeneic tumor cells that overexpress p53 led to the generation of CTLs specific for a wild-type p53 peptide. nih.gov These findings underscore the potential of using the p53 (99-107) epitope, even in its non-mutated form, to activate a potent anti-tumor CTL response.
Recognition of Tumor Cells Expressing p53 (99-107)
A crucial aspect of CTL function is their ability to specifically recognize and eliminate tumor cells while sparing healthy tissues. Studies have confirmed that CTLs induced by the p53 (99-107) peptide can effectively recognize and lyse tumor cells that express this epitope. A CTL line, designated OKB-CTL, established from tumor-infiltrating lymphocytes of a colon cancer patient, demonstrated significant cytotoxic activity against HLA-B46-positive cancer cells with a p53 mutation. niph.go.jp This activity was restricted by HLA-B*4601 and was not observed against HLA-B46-negative tumor cells or HLA-B46-positive cells lacking the p53 mutation. nih.govniph.go.jp
The ability of these CTLs to discriminate between tumor and normal cells is critical. Research indicates that wild-type p53-specific CTLs can distinguish between tumor cells overexpressing p53 and normal cells with physiological levels of the protein. nih.gov This suggests that the increased level of p53 protein in tumor cells leads to a higher density of p53-derived peptides on the cell surface, making them a target for CTLs. universiteitleiden.nl The turnover of the p53 protein, rather than just its accumulation, is a key factor in determining a tumor cell's susceptibility to these CTLs. nih.gov
T-Helper Cell Responses to p53 Epitopes
T-helper cells, or CD4+ T-cells, play a multifaceted role in orchestrating the anti-tumor immune response. They are essential for the optimal activation and maintenance of CTLs and can also exert direct anti-tumor effects. nih.govfrontiersin.org
CD4+ T-Cell Involvement in Anti-Tumor Immunity
The involvement of CD4+ T-cells is a critical component of a comprehensive anti-tumor immune response against p53-expressing cancers. aai.org CD4+ T-helper cells contribute to anti-tumor immunity by providing "help" to CTLs, primarily through cytokine secretion and co-stimulatory signals, which enhances the magnitude and longevity of the CTL response. universiteitleiden.nlnih.gov Studies have shown that p53-specific CD4+ T-helper cells can enable CTLs to effectively control the growth of tumors that overexpress p53. nih.govaacrjournals.org
Moreover, CD4+ T-cells can have direct cytotoxic capabilities against tumor cells that express MHC class II molecules. nih.gov The presence of p53-specific antibodies in cancer patients, which often requires T-helper cell involvement for class switching, further points to the activation of CD4+ T-cells in response to p53. aacrjournals.org Research in mouse models has demonstrated that potent CD4+ T-cell responses can be mounted against both wild-type and mutated p53 epitopes, highlighting their importance in anti-p53 immunity. aai.orgnih.gov
Polarization of T-Helper Cell Responses (e.g., Th1 vs. Th2)
The functional outcome of a T-helper cell response is largely determined by its polarization into distinct subsets, most notably Th1 and Th2 cells. nih.gov A Th1-polarized response is generally considered more effective for anti-tumor immunity. mdpi.com
Th1 cells are characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). nih.govyoutube.com IFN-γ enhances the antigen-presenting capacity of cells and promotes the differentiation and activity of CTLs. youtube.com An effective anti-tumor response often correlates with a strong Th1 bias. mdpi.com
Th2 cells produce cytokines like interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), which are more associated with humoral immunity and can sometimes suppress cell-mediated immunity. nih.govyoutube.com
In the context of p53, studies have shown that the nature of the T-helper response can vary. For instance, in tumor-bearing mice, a potent CD4+ T-cell response to p53 was characterized by a significant production of IL-5, a Th2-type cytokine. nih.gov Conversely, successful p53-based immunization strategies often aim to induce a Th1-dominant response to effectively stimulate CTL-mediated tumor killing. The cytokine environment at the time of T-cell activation is a critical determinant of this polarization. nih.gov For example, IL-12 promotes Th1 differentiation, while IL-4 drives Th2 development. youtube.comnih.gov
Dynamics of T-Cell Responses
The T-cell response to p53 (99-107) is a dynamic process that evolves over time and is influenced by various factors within the tumor microenvironment. Initially, naive T-cells in the lymph nodes are activated upon encountering antigen-presenting cells that display p53 epitopes. physiology.org This activation leads to clonal expansion and differentiation into effector T-cells.
Studies have shown that the T-cell response can be directed against different p53 peptides at various stages of cancer. nih.gov In tumor-bearing mice, CD4+ T-cell responses were observed against formerly "cryptic" self-p53 peptides, suggesting a broadening of the immune response as the tumor progresses. nih.gov The persistence of T-cell responses is crucial for long-term tumor control. Memory T-cells, which can be either CD4+ or CD8+, are established after the initial immune response and can mount a rapid and robust response upon re-encountering the antigen. physiology.org
The balance between activating and inhibitory signals within the tumor microenvironment significantly impacts the dynamics of the T-cell response. nih.gov Chronic antigen exposure can lead to T-cell exhaustion, a state of dysfunction characterized by reduced effector function. However, the feedback regulation between proteins like cMyc and p53 itself can influence T-cell homeostasis and proliferation. nih.gov Understanding and manipulating these dynamics are key to developing more effective and sustained T-cell-based immunotherapies against p53-expressing cancers.
Table of Research Findings on T-Cell Responses to p53 (99-107)
| Finding | Cell Type | Specificity | Outcome |
| Induction of CTLs from patient PBMCs | CD8+ CTL | p53 (99-107) | Reactivity against p53-mutated tumor cells nih.gov |
| Recognition of tumor cells by CTL line | CD8+ CTL | p53 (99-107) on HLA-B46 | Lysis of p53-mutated tumor cells niph.go.jp |
| Helper function for CTLs | CD4+ T-helper | p53 epitopes | Enhanced control of p53-overexpressing tumors nih.govaacrjournals.org |
| Cytokine profile in tumor-bearing mice | CD4+ T-helper | Self-p53 peptides | Production of IL-5 (Th2-type cytokine) nih.gov |
| Immunization-induced response | Th1 cells | Wild-type p53 | Protective immunity against tumor challenge |
Kinetics of T-Cell Activation and Expansion
The activation and subsequent expansion of T-cells upon encountering the p53 (99-107) antigen is a dynamic process. The integration of signals from the T-cell receptor (TCR) and cytokine receptors is fundamental for the clonal expansion of antigen-specific T-cells. bohrium.com Upon recognizing the p53 peptide presented by Major Histocompatibility Complex (MHC) molecules on cancer cells, naive T-cells are primed. frontiersin.org This initial activation triggers a cascade of events leading to T-cell proliferation and differentiation into effector cells. frontiersin.orgfrontiersin.org
Studies have shown that T-cell receptor signaling can lead to a decrease in both p53 mRNA and protein levels, which in turn promotes the proliferation of antigen-specific CD4+ T-cells. nih.gov In fact, the downregulation of the tumor suppressor p53 is a critical step for antigen-specific T-cell proliferation. nih.gov Preventing this downregulation can inhibit the expansion of these crucial immune cells. nih.gov
The kinetics of this response are influenced by the duration and strength of the TCR signals. frontiersin.org While early signals are important for initiating the response, persistent antigen presentation supports optimal T-cell expansion. frontiersin.org Interestingly, T-cells can "remember" and accumulate signals from multiple encounters with antigen-presenting cells over time. frontiersin.org The process of T-cell activation and expansion is a tightly regulated to ensure a targeted and effective immune response against p53-expressing tumor cells.
Phenotypic Characterization of p53 (99-107)-Specific T Cells
T-cells that specifically recognize the p53 (99-107) peptide exhibit distinct phenotypic characteristics. These cells are predominantly CD8+ cytotoxic T-lymphocytes (CTLs), although CD4+ helper T-cells also play a crucial role in orchestrating the anti-tumor response. nih.gov The phenotype of these T-cells can be influenced by the mutational status of the p53 protein in the tumor cells. nih.govnih.gov
Research has shown that T-cells from patients with TP53 mutations can exhibit signs of exhaustion and functional impairment. researchgate.net For instance, T-cells from the bone marrow of AML patients with TP53 mutations showed significant functional defects and increased exhaustion markers compared to those from patients with wild-type TP53. researchgate.net Some studies have even found that a significant percentage of T-cells in these patients carry the same TP53 mutations as the leukemic blasts. researchgate.net
Conversely, other studies suggest that the absence of p53 in T-cells can enhance their anti-tumor functions. T-cells lacking p53 have been shown to have increased proliferation, a higher percentage of central memory T-cells (Tcm), and reduced signs of senescence. nih.govaacrjournals.org Furthermore, engineering T-cells to express certain p53 isoforms, such as Δ133p53α, has been shown to reduce T-cell inhibitory molecules and enhance their proliferative capacity and tumor-killing ability. dundee.ac.uk
| Phenotypic Marker | Observation in p53-mutant T-cells | Implication |
| Exhaustion Markers (e.g., PD-1, LAG3) | Increased expression researchgate.net | Impaired T-cell function |
| Central Memory Phenotype (CD62L+CD44+) | Higher percentage in p53-KO T-cells aacrjournals.org | Enhanced long-term immunity |
| Senescence Markers (e.g., CD57) | Lower frequency in Δ133p53α-modified T-cells dundee.ac.uk | Increased T-cell fitness |
| Proliferation Rate | Increased in p53-KO T-cells nih.govaacrjournals.org | Enhanced expansion of anti-tumor T-cells |
These findings highlight the complex role of p53 within the T-cell itself and how its status can significantly impact the phenotype and effectiveness of the anti-tumor immune response.
Mechanisms of T-Cell-Mediated Tumor Cell Elimination
The elimination of tumor cells by p53 (99-107)-specific T-cells is a multi-faceted process involving direct killing of cancer cells and the secretion of signaling molecules called cytokines.
Direct Cytotoxicity
The primary mechanism by which CD8+ T-cells eliminate tumor cells is through direct cytotoxicity. pitt.edu Upon recognizing the p53 (99-107) peptide on the surface of a cancer cell, the T-cell delivers a lethal hit, inducing apoptosis (programmed cell death) in the target cell. amegroups.org This process is highly specific, ensuring that only tumor cells expressing the target antigen are eliminated.
The effectiveness of this cytotoxic activity can be influenced by the level and mutational status of p53 within the tumor cell. nih.gov While some studies suggest a lack of strong correlation between p53 expression levels and recognition by T-cells, others have shown that certain p53 mutations can enhance T-cell recognition and subsequent cytotoxicity. nih.gov For example, some p53 mutants have been shown to increase the sensitivity of tumor cells to T-cell cytotoxic activity. nih.gov
Cytokine Secretion Profiles (e.g., IFN-γ, IL-2)
In addition to direct killing, p53 (99-107)-specific T-cells secrete a variety of cytokines that play a critical role in orchestrating the broader anti-tumor immune response. bohrium.com Two of the most important cytokines in this context are Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). bohrium.comnih.gov
Interferon-gamma (IFN-γ) is a hallmark of a Type 1 T-cell response and has potent anti-tumor effects. frontiersin.org It can directly inhibit tumor cell growth and can also enhance the ability of other immune cells to recognize and kill cancer cells. frontiersin.org For instance, IFN-γ can upregulate the expression of MHC class I molecules on tumor cells, making them more visible to cytotoxic T-cells. frontiersin.org Studies have shown that T-cells recognizing p53 can produce IFN-γ, and the levels of this cytokine can be influenced by the specific p53 mutation present in the tumor. nih.gov
Interleukin-2 (IL-2) is a crucial T-cell growth factor that promotes the proliferation and survival of activated T-cells. thermofisher.commdpi.com It acts in an autocrine and paracrine manner, stimulating the expansion of antigen-specific T-cell clones. thermofisher.com While IL-2 is essential for a robust T-cell response, its expression is tightly regulated. nih.govnih.gov As mentioned earlier, TCR signaling leads to a decrease in p53, which in turn allows for IL-2-driven proliferation. bohrium.comnih.gov However, in the absence of a TCR signal, IL-2 can induce a sustained increase in p53, preventing non-specific T-cell proliferation. nih.gov
The cytokine secretion profile of p53-specific T-cells can be indicative of the nature and effectiveness of the immune response. A strong Th1-polarized response, characterized by high levels of IFN-γ and IL-2, is generally associated with better tumor control. nih.gov
| Cytokine | Primary Function in Anti-Tumor Response |
| Interferon-gamma (IFN-γ) | Enhances tumor cell recognition by immune cells, direct anti-proliferative effects. frontiersin.org |
| Interleukin-2 (IL-2) | Promotes the proliferation and expansion of activated T-cells. thermofisher.com |
Modulation of Immune Responses by P53 99 107
Impact of p53 Mutation Status on Immunogenicity
The immunogenicity of the p53 protein, including the presentation of its epitopes like p53 (99-107), is profoundly influenced by its mutational state. Mutations in the TP53 gene are among the most frequent genetic alterations in human cancers and can lead to either a loss of normal tumor suppressor function or the gain of new oncogenic properties, both of which have significant immunological consequences. mdpi.comnih.gov
Wild-type p53 (wt-p53) functions as a crucial tumor suppressor that can induce cell cycle arrest, apoptosis, and senescence in response to cellular stress, thereby preventing the proliferation of transformed cells. nih.govfrontiersin.org In its normal, unmutated state, the p53 protein is typically expressed at very low levels and is rapidly degraded, making it a poor target for the immune system. aacrjournals.org However, when stabilized in response to oncogenic stress, wt-p53 can enhance the presentation of tumor antigens. For instance, wt-p53 can upregulate the expression of major histocompatibility complex (MHC) class I molecules, which are essential for presenting peptide antigens to cytotoxic T lymphocytes (CTLs). nih.gov Some studies have shown that even peptides derived from the wt-p53 sequence can be recognized by CTLs, suggesting that the overexpression of wt-p53 in tumor cells can break immune tolerance. aacrjournals.orgmdpi.com
In contrast, mutant p53 proteins often accumulate to high levels within cancer cells due to the failure of the autoregulatory loop involving MDM2, an E3 ubiquitin ligase that targets p53 for degradation. nih.gov This high level of protein expression can increase the pool of p53-derived peptides available for presentation on MHC molecules. aacrjournals.orgdtu.dk Consequently, mutated p53 can be a source of neoantigens—novel protein sequences that arise from tumor-specific mutations and are not present in normal tissues. mdpi.com These neoantigens, including those derived from hotspot mutations, can be recognized by the immune system as foreign, triggering a T-cell-mediated anti-tumor response. mdpi.comdtu.dk However, the immunogenicity of these mutant peptides can be a double-edged sword. While they can serve as targets for immunotherapy, the selective pressure exerted by the immune system can also drive the evolution of tumor cells that have lost the expression of these neoantigens or the MHC molecules required for their presentation. aacrjournals.orgdtu.dk
A peptide derived from p53 at amino acid positions 99-107 has been identified as capable of inducing HLA-B46-restricted and peptide-specific CTLs that are reactive to tumor cells with the p53 mutation. researchgate.net
| p53 Status | Typical Expression Level | Impact on MHC I Presentation | Immunological Consequence |
|---|---|---|---|
| Wild-Type p53 | Low (rapid degradation) aacrjournals.org | Can enhance expression nih.gov | Overexpression can break immune tolerance aacrjournals.orgmdpi.com |
| Mutant p53 | High (impaired degradation) nih.gov | Increased source of peptides dtu.dk | Can generate neoantigens, but also leads to immune evasion mdpi.comdtu.dk |
Certain missense mutations in TP53 not only lead to a loss of its tumor-suppressive functions but also confer new "gain-of-function" (GOF) activities that actively promote cancer progression and immune evasion. nih.govaacrjournals.org These GOF mutant p53 proteins can drive a number of cellular processes that create an immunosuppressive tumor microenvironment. aacrjournals.org
One key mechanism of immune evasion driven by GOF mutant p53 is the modulation of immune checkpoint molecules. For example, mutant p53 can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. mdpi.comnih.gov The interaction of PD-L1 with its receptor, PD-1, on activated T cells delivers an inhibitory signal that dampens the anti-tumor immune response. mdpi.com Furthermore, GOF mutant p53 can promote chronic inflammation, which is often associated with tumor progression. mdpi.com It can cooperate with transcription factors like NF-κB to drive the expression of pro-inflammatory cytokines, creating a tumor microenvironment that is hostile to effector immune cells and favorable for immunosuppressive cell populations. nih.govmdpi.com
GOF mutations can also lead to the altered secretion of cytokines and chemokines by tumor cells, which in turn shapes the immune infiltrate within the tumor. nih.gov This can result in the recruitment of immunosuppressive cells while repelling or inactivating cytotoxic T cells and Natural Killer (NK) cells. mdpi.comaacrjournals.org
Role of the Tumor Microenvironment in p53 Immunoregulation
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells with potent immunosuppressive activity. researchgate.netyoutube.com The loss or mutation of p53 in cancer cells can promote the accumulation and activation of MDSCs within the TME. nih.gov p53-null tumors have been shown to secrete higher levels of cytokines and chemokines, such as M-CSF, that promote the recruitment and differentiation of myeloid cells into a suppressive phenotype. acir.org
These MDSCs can suppress T-cell responses through various mechanisms, including the depletion of essential amino acids like arginine, the production of reactive oxygen species (ROS) and nitric oxide, and the induction of regulatory T cells (Tregs). researchgate.net By fostering an environment rich in MDSCs, p53-mutant tumors can effectively blunt the anti-tumor T-cell response and facilitate their own growth. nih.gov
Regulatory T cells (Tregs) are a specialized subset of CD4+ T cells that play a crucial role in maintaining immune tolerance and preventing autoimmunity. nih.gov In the context of cancer, Tregs can infiltrate the TME and suppress anti-tumor immunity. nih.gov The p53 pathway has a complex and somewhat paradoxical role in Treg biology.
On one hand, p53 has been shown to directly bind to the promoter of the Foxp3 gene, the master transcription factor for Tregs, and enhance its transcription. nih.gov This suggests that wt-p53 may promote the differentiation of Tregs. frontiersin.orgnih.gov In sepsis models, p53 upregulation was associated with an expansion of Tregs. oup.com However, in the TME, the loss of p53 in tumor cells has been associated with an increased accumulation of Tregs. nih.govacir.org This may be an indirect effect, where the inflammatory and immunosuppressive environment created by p53-deficient tumors promotes the recruitment and expansion of Tregs. frontiersin.orgnih.gov
| Immune Cell Type | Influence of p53 Loss/Mutation | Mechanism of Immunosuppression |
|---|---|---|
| Myeloid-Derived Suppressor Cells (MDSCs) | Increased accumulation and activation nih.gov | T-cell suppression via nutrient depletion and ROS production researchgate.net |
| Regulatory T Cells (Tregs) | Increased accumulation in the TME nih.govacir.org | Suppression of anti-tumor immunity nih.gov |
| Natural Killer (NK) Cells | Reduced recognition and killing by NK cells mdpi.comaacrjournals.org | Downregulation of activating ligands (e.g., NKG2D ligands) mdpi.comnih.gov |
Natural Killer (NK) cells are a component of the innate immune system that can recognize and kill transformed cells without prior sensitization. nih.gov The p53 status of a tumor cell is a critical determinant of its susceptibility to NK cell-mediated lysis. aacrjournals.orgnih.gov
Wild-type p53 can enhance the immunogenicity of tumor cells to NK cells by upregulating the expression of NK cell-activating ligands on the tumor cell surface. mdpi.comnih.gov For example, wt-p53 can transcriptionally regulate the expression of ULBP1 and ULBP2, which are ligands for the activating receptor NKG2D on NK cells. mdpi.comnih.gov The induction of wt-p53 in tumor cells leads to increased recognition and killing by NK cells. mdpi.com
Conversely, mutant p53 can promote immune evasion by downregulating the expression of these activating ligands, making tumor cells less visible to NK cells. mdpi.comaacrjournals.org Some p53 mutations can even increase the expression of inhibitory ligands. 21stcenturypathology.com By altering the balance of activating and inhibitory signals, mutant p53 helps cancer cells to escape NK cell surveillance. aacrjournals.org21stcenturypathology.com
The cellular tumor antigen p53, a critical tumor suppressor, plays a multifaceted role in orchestrating the body's defense against cancer. While the broader p53 protein is known to modulate immune responses, specific research on the immunological functions of its fragments, such as the p53 (99-107) peptide, is more focused. The p53 (99-107) peptide is recognized as a non-mutated T-cell epitope, particularly in the context of specific human leukocyte antigen (HLA) types like HLA-B*4601. nih.gov This recognition by cytotoxic T-lymphocytes (CTLs) forms a basis for its investigation in cancer immunotherapy. nih.govresearchgate.net
While direct evidence detailing the specific role of the p53 (99-107) peptide in modulating immune checkpoint pathways is limited in current scientific literature, the well-established functions of the full-length p53 protein offer significant insights into potential mechanisms. The following sections explore the known regulatory effects of the p53 protein on the programmed death-ligand 1 (PD-L1) pathway and the potential for synergistic immunological effects, which may provide a framework for future investigations into the p53 (99-107) peptide.
p53 Regulation of Programmed Death-Ligand 1 (PD-L1)
The regulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, by the p53 tumor suppressor is a complex process that can be influenced by the p53 status of the tumor (wild-type or mutant). e-century.us Wild-type p53 has been shown to suppress PD-L1 expression in some contexts, thereby promoting an anti-tumor immune response. bmj.com This suppression can occur through microRNA-mediated pathways, where p53 induces the expression of specific microRNAs, such as miR-34, that can directly target and degrade PD-L1 mRNA. mdpi.com
Conversely, loss of p53 function can lead to an increase in PD-L1 expression, contributing to immune evasion by the tumor. bmj.com In hepatocellular carcinoma, for instance, the loss of p53 has been linked to elevated PD-L1 levels and reduced infiltration of CD8+ T-cells. bmj.com
Mutant forms of p53 can also actively promote PD-L1 expression. e-century.us Some p53 mutants can enhance the transcription of PD-L1 by interacting with other transcription factors or signaling pathways. e-century.us This complex and sometimes contradictory regulation underscores the context-dependent role of p53 in modulating the PD-1/PD-L1 axis.
| p53 Status | Effect on PD-L1 Expression | Regulatory Mechanism Example | Reference |
| Wild-Type p53 | Suppression | Induction of miR-34 which targets PD-L1 mRNA | mdpi.com |
| Loss of p53 | Upregulation | Reduced transcriptional repression | bmj.com |
| Mutant p53 | Upregulation | Interaction with other transcription factors | e-century.us |
Potential for Synergistic Immunological Effects
The role of p53 in modulating the tumor microenvironment and immune responses suggests a strong potential for synergistic effects when p53-targeted therapies are combined with other immunotherapies, such as immune checkpoint inhibitors. nih.gov The ability of wild-type p53 to enhance antigen presentation and upregulate components of the antigen processing machinery can make tumor cells more visible to the immune system. nih.gov
Restoring wild-type p53 function in tumor cells can lead to an increased inflammatory response within the tumor, characterized by the infiltration of cytotoxic T-cells. This "inflamed" tumor phenotype is often more susceptible to the effects of immune checkpoint blockade. nih.gov Patents related to cancer immunotherapy have included the p53 (99-107) peptide as a component of therapeutic agents designed to elicit a T-cell response, suggesting its potential use in combination strategies to enhance anti-tumor immunity. google.comjustia.com
Combining therapies that reactivate p53 with anti-PD-1 or anti-PD-L1 antibodies could create a powerful anti-cancer strategy. The p53-mediated effects would increase the immunogenicity of the tumor, while the checkpoint inhibitors would unleash the full potential of the infiltrating T-cells to attack the cancer cells.
| Therapeutic Strategy | Mechanism of Action | Potential Synergistic Outcome with p53 (99-107) based therapy | Reference |
| Immune Checkpoint Inhibitors (anti-PD-1/PD-L1) | Block the interaction between PD-1 and PD-L1, releasing the "brakes" on T-cells. | Enhanced tumor recognition by T-cells primed by p53 (99-107) and sustained anti-tumor activity. | nih.govclinmedjournals.org |
| Adoptive T-Cell Therapy | Infusion of tumor-specific T-cells (e.g., recognizing p53 (99-107)). | Increased efficacy of transferred T-cells in an immune-supportive microenvironment fostered by restored p53 function. | justia.com |
Immunological Role of P53 99 107 in Tumor Surveillance
p53 as an Endogenous Tumor Antigen
The p53 protein, especially when mutated, can act as a tumor antigen, triggering an immune response. nih.govscispace.com This recognition by the immune system is a cornerstone of cancer immunotherapy strategies targeting p53.
Detection of p53-Specific Immune Responses in Cancer
The immune system can mount both humoral (antibody-based) and cellular (T-cell-based) responses against p53. The presence of autoantibodies against p53 has been detected in the sera of patients with various cancers, including colorectal, liver, ovarian, lung, and breast cancer. biologists.comresearchgate.net These antibodies are often associated with missense mutations in the TP53 gene, which lead to the accumulation of the p53 protein in tumor cells. aacrjournals.org While the specificity of these antibodies for cancer is high (around 96%), their detection sensitivity is relatively low (approximately 30%). aacrjournals.org
Beyond antibodies, p53 can also provoke T-cell responses. biologists.comresearchgate.net Both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs) that recognize p53 have been identified in cancer patients. biologists.com Notably, CTLs can recognize neoantigens derived from point mutations in the p53 protein. biologists.comresearchgate.net Furthermore, a non-mutated p53 peptide corresponding to amino acids 99-107 has been shown to be recognized by tumor-infiltrating CTLs in a patient with colon cancer harboring a p53 mutation. nih.govresearchgate.net This specific peptide was capable of inducing HLA-B46-restricted CTLs that could kill tumor cells with the p53 mutation. nih.gov
| Type of Immune Response | Description | Associated Cancers |
| Humoral (Antibody) Response | Detection of autoantibodies against p53 in patient sera. Often linked to p53 protein accumulation due to missense mutations. | Colorectal, Liver, Ovarian, Lung, Breast biologists.comresearchgate.net |
| Cellular (T-cell) Response | Presence of CD4+ and CD8+ T cells that recognize p53 peptides, including neoantigens from mutated p53 and non-mutated epitopes like p53 (99-107). | Colon Cancer (for p53 99-107) nih.govresearchgate.net |
Accumulation and Overexpression of p53 as a Target
In normal, healthy cells, the wild-type p53 protein has a very short half-life and is maintained at low levels. biologists.com However, in a significant portion of human cancers (around 50%), the TP53 gene is mutated. nih.govscispace.com These mutations, most commonly missense mutations, often result in a more stable p53 protein that accumulates to high levels within the tumor cells. biologists.comnih.gov This overexpression of a non-functional or abnormally functioning protein makes p53 a prime target for the immune system. nih.gov
The accumulation of p53 protein within cancer cells provides a reservoir of antigen that can be processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, making the tumor cells recognizable to cytotoxic T lymphocytes. scispace.com This tumor-specific accumulation is a key reason why p53 is considered an attractive target for various immunotherapeutic approaches, including cancer vaccines. biologists.comnih.gov
Contributions to Tumor Immune Escape Mechanisms
Despite its immunogenicity, alterations in p53 can also paradoxically aid tumors in evading the immune system. This dual role underscores the complexity of p53's involvement in cancer immunity.
Loss of p53 Function and Immune Evasion
The loss of wild-type p53 function, a common event in tumorigenesis, can contribute significantly to immune evasion. nih.govnih.gov Wild-type p53 plays a role in regulating the expression of various molecules involved in the immune response. nih.govnih.gov Its absence or mutation can lead to a tumor microenvironment that is less hospitable to anti-tumor immune cells. nih.govnih.gov
For instance, tumors with TP53 mutations often exhibit a "non-T cell infiltrated" phenotype, characterized by a reduction in cytotoxic T cells, helper T cells, and natural killer (NK) cells. nih.gov Conversely, these tumors may show an increase in immunosuppressive cells like regulatory T cells (Tregs) and M2 macrophages. nih.gov Furthermore, the loss of p53 function can lead to the downregulation of pro-inflammatory cytokines and the upregulation of immunosuppressive cytokines, further dampening the anti-tumor immune response. nih.gov
Defective Antigen Presentation in p53-Mutated Tumors
A critical mechanism by which p53-mutated tumors evade immune recognition is through the disruption of antigen presentation. Wild-type p53 can enhance the expression of components of the antigen processing and presentation machinery. For example, wild-type p53 can induce the expression of Transporter associated with Antigen Processing 1 (TAP1), a crucial molecule for transporting peptides into the endoplasmic reticulum for loading onto MHC class I molecules. nih.govnih.gov
Tumor cells lacking functional p53 often exhibit markedly lower levels of MHC class I molecules on their surface. nih.gov This reduction in MHC class I expression impairs the ability of cytotoxic T lymphocytes to recognize and kill the cancer cells. nih.gov Studies have shown that some common p53 mutants are unable to bind to the regulatory regions of the TAP1 gene, leading to its decreased expression. nih.gov Additionally, p53 deletion has been linked to the downregulation of MHC class II molecules in certain cancers like acute myeloid leukemia (AML). nih.gov
Concepts of Immunogenic Cell Death (ICD) Induced by p53
Immunogenic cell death (ICD) is a form of regulated cell death that triggers an immune response against dead-cell antigens. Wild-type p53 can contribute to the induction of ICD, further highlighting its role in orchestrating an anti-tumor immune response. nih.gov
Preclinical Models and Research Methodologies in P53 99 107 Studies
In Vitro Experimental Systems
In vitro systems provide a controlled environment to study specific cellular and molecular interactions related to p53 (99-107).
Cell Culture Models for Antigen Presentation Studies
Cell culture models are fundamental for understanding how the p53 (99-107) peptide is processed and presented by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells (APCs) and tumor cells.
Tumor Cell Lines: Various human and murine tumor cell lines are utilized to study the endogenous processing and presentation of p53. These cell lines can be genetically modified to overexpress or knockdown p53, allowing researchers to assess the impact on antigen presentation. For instance, studies might use p53-null cell lines transfected with plasmids expressing either wild-type or mutant p53 to investigate the presentation of specific epitopes. nih.gov
Antigen-Presenting Cells: Professional APCs, such as dendritic cells (DCs) and B cells, are cultured to study their ability to take up, process, and present exogenous p53 protein or peptides to T cells. nih.gov The maturation of DCs, a critical step for effective antigen presentation, can be influenced by p53. nih.gov For example, oncolytic adenovirus armed with p53 has been shown to induce DC maturation. nih.gov
Co-culture Systems: Co-culturing tumor cells with APCs and T cells allows for the comprehensive analysis of the entire antigen presentation and T-cell recognition process. These systems can elucidate how p53 status in tumor cells influences their recognition and killing by p53-specific T cells.
| Cell Line Type | Application in p53 (99-107) Research | Key Findings |
| p53-null Cancer Cells | Studying the effects of reintroducing wild-type or mutant p53 on antigen presentation pathways. | Mutant p53 can alter the expression of components of the antigen processing machinery, such as TAP1, potentially leading to immune evasion. nih.gov |
| Dendritic Cells (DCs) | Assessing the uptake and presentation of p53-derived peptides and the subsequent activation of T cells. | p53 can modulate the maturation and function of DCs, which are essential for initiating anti-tumor immune responses. nih.gov |
| Isogenic Cell Lines | Comparing the presentation of wild-type versus mutant p53 epitopes in a controlled genetic background. | Isogenic cell lines differing only in their p53 status have been used to demonstrate the specific presentation of mutant p53-derived neoantigens. nih.gov |
T-Cell Assays (e.g., ELISPOT, Intracellular Cytokine Staining, Cytotoxicity Assays)
A variety of T-cell assays are employed to quantify and characterize the functional responses of T cells specific for the p53 (99-107) epitope.
ELISPOT (Enzyme-Linked Immunospot) Assay: This highly sensitive assay is widely used to detect and quantify the frequency of cytokine-secreting T cells at the single-cell level. nih.govcreative-diagnostics.comresearchgate.net For p53 (99-107) studies, ELISPOT assays can measure the number of T cells that produce interferon-gamma (IFN-γ) or other cytokines upon stimulation with the p53 (99-107) peptide. nih.govnih.gov This provides a measure of the antigen-specific T-cell response.
Intracellular Cytokine Staining (ICS): ICS coupled with flow cytometry allows for the simultaneous detection of cytokine production and the identification of the phenotype of the responding T cells (e.g., CD4+ or CD8+). nih.govcellcarta.com This technique is valuable for determining which T-cell subsets are activated by the p53 (99-107) peptide. nih.gov
Cytotoxicity Assays: These assays directly measure the ability of p53 (99-107)-specific cytotoxic T lymphocytes (CTLs) to kill target cells that present the p53 (99-107) peptide on their surface. The classic chromium-51 (B80572) (⁵¹Cr) release assay, as well as newer non-radioactive methods, are used to quantify target cell lysis. nih.gov
| Assay | Principle | Application in p53 (99-107) Studies |
| ELISPOT | Measures the frequency of cytokine-producing cells. researchgate.net | Quantifies T cells responding to p53 (99-107) by secreting cytokines like IFN-γ. nih.gov |
| ICS | Detects intracellular cytokines in phenotypically defined cell populations via flow cytometry. cellcarta.com | Identifies the specific T-cell subsets (CD4+ or CD8+) that produce cytokines in response to p53 (99-107). nih.gov |
| Cytotoxicity Assay | Measures the ability of effector cells to lyse target cells. nih.gov | Determines the functional killing capacity of p53 (99-107)-specific CTLs. |
MHC Multimer Technology for T-Cell Detection
MHC multimer technology has revolutionized the ability to directly visualize and quantify antigen-specific T cells. nih.govfrontiersin.org
MHC Tetramers and Pentamers: These reagents consist of four or five identical peptide-MHC (pMHC) complexes, respectively, linked to a fluorescently labeled streptavidin molecule. nih.gov This multivalent structure allows for stable binding to T-cell receptors (TCRs) with specificity for the pMHC complex. nih.gov
Dextramers: More recent advancements include dextramers, which have a dextran (B179266) backbone allowing for an even higher number of pMHC complexes and fluorophores, increasing the sensitivity of detection, especially for low-affinity T cells. nih.govdtu.dk
Combinatorial Labeling: To analyze multiple T-cell specificities simultaneously, combinatorial labeling strategies using different fluorochromes or DNA barcodes have been developed. dtu.dk
By using MHC multimers loaded with the p53 (99-107) peptide, researchers can directly stain and enumerate p53 (99-107)-specific T cells in blood or tissue samples using flow cytometry. nih.gov This technology is crucial for monitoring the frequency of these T cells during disease progression and in response to immunotherapy. An optimized staining technique, which can include a protein kinase inhibitor to prevent TCR internalization, can enhance the detection of low-affinity self-reactive T-cells. frontiersin.org
In Vivo Animal Models
In vivo animal models are indispensable for studying the complex interplay between the immune system and tumors in a whole-organism context.
Transgenic Mouse Models for p53 and MHC Studies
Genetically engineered mouse models provide powerful tools to investigate the role of p53 and MHC in anti-tumor immunity.
p53 Knockout and Knock-in Mice: Mice with a targeted deletion (knockout) of the p53 gene (p53-/-) are prone to spontaneous tumor development, particularly lymphomas and sarcomas. nih.gov Conversely, knock-in mice expressing specific p53 mutations, including those analogous to human hotspot mutations, allow for the study of the oncogenic properties of mutant p53 in vivo. nih.govelifesciences.org
Humanized p53 Knock-in (HUPKI) Mice: In these models, the murine p53 gene is replaced with its human counterpart, enabling the study of human-specific p53 mutations in a mouse model. nih.gov
HLA Transgenic Mice: To overcome the species barrier in MHC restriction, mice have been engineered to express human MHC molecules (HLA). frontiersin.org These mice are invaluable for testing the immunogenicity of human T-cell epitopes, such as p53 (99-107), and for developing vaccines and other immunotherapies intended for human use. frontiersin.orgresearchgate.net
| Mouse Model | Genetic Modification | Research Application for p53 (99-107) |
| p53 Knockout (p53-/-) | Deletion of the Trp53 gene. nih.gov | Studying tumor development in the absence of p53 and the potential for immunotherapy to restore anti-tumor immunity. |
| p53 Knock-in | Introduction of specific mutations into the endogenous Trp53 gene. nih.govelifesciences.org | Investigating the gain-of-function activities of mutant p53 and their impact on the tumor microenvironment. |
| HLA Transgenic | Expression of human MHC (HLA) genes. frontiersin.org | Evaluating the immunogenicity of human p53-derived peptides and the efficacy of HLA-restricted immunotherapies. researchgate.net |
Tumor Challenge Models to Assess Anti-Tumor Immunity
Tumor challenge models are a cornerstone of preclinical cancer immunotherapy research.
Syngeneic Tumor Models: In these models, immunocompetent mice are inoculated with tumor cells that are genetically compatible with the host strain. These tumor cells can be engineered to express specific p53 variants. Researchers can then test the efficacy of various therapeutic interventions, such as vaccines or adoptive T-cell transfer, aimed at inducing a p53 (99-107)-specific anti-tumor immune response.
Xenograft Models: In certain contexts, human tumor cells are implanted into immunodeficient mice. nih.gov While these models lack a fully functional immune system, they can be reconstituted with human immune cells ("humanized mice") to study human-specific immune responses against human tumors. frontiersin.org
The outcomes of these tumor challenge experiments, such as tumor growth inhibition, tumor rejection, and the establishment of immunological memory, provide critical preclinical data on the potential of p53 (99-107)-targeted immunotherapies. nih.gov For example, mice that have successfully rejected a tumor following treatment have been shown to resist a subsequent re-challenge with the same tumor, indicating the development of long-lasting anti-tumor memory. nih.gov
Advanced Structural and Computational Approaches
To dissect the molecular interactions involving the p53 (99-107) epitope, researchers employ advanced structural and computational techniques. These approaches provide insights into how the peptide is presented to the immune system and how it is recognized by T cells.
A critical step in the generation of a T-cell response is the binding of the peptide epitope to a Major Histocompatibility Complex (MHC) molecule. Computational algorithms are invaluable tools for predicting this binding affinity. These algorithms, often based on artificial neural networks or other machine learning models, are trained on large datasets of peptides with known binding affinities to various MHC alleles. bmj.com By inputting the amino acid sequence of p53 (99-107), these tools can estimate its binding strength to specific HLA molecules, which is crucial for predicting its potential as an immunogenic epitope. nih.govnih.gov The performance of these prediction algorithms is continually evaluated and refined using experimentally validated MHC-peptide binding data. nih.gov
It is important to note that while these algorithms are powerful, peptide binding to MHC is a necessary but not sufficient condition for immunogenicity. bmj.com Therefore, these predictions serve as a valuable starting point for experimental validation.
Molecular dynamics (MD) simulations offer a dynamic and atomic-level view of the interactions between the p53 epitope and the MHC molecule. nih.govnih.gov These simulations model the movements and interactions of atoms over time, providing insights into the conformational changes and stability of the peptide-MHC complex. nih.govnih.govscirp.org By analyzing the trajectory of the simulation, researchers can identify key amino acid residues on both the peptide and the MHC molecule that are critical for binding and stability. yums.ac.irresearchgate.net
MD simulations have been extensively used to study the broader p53 protein and its interactions, and these principles are applied to understand specific epitopes like p53 (99-107). nih.govoup.com These computational studies can help in understanding how mutations within the p53 protein might affect the processing and presentation of this epitope.
The recognition of the p53 (99-107)-MHC complex (pMHC) by a T-cell receptor (TCR) is the central event in the adaptive immune response against p53-expressing tumor cells. Understanding the specifics of this interaction is a key area of research. nih.govfrontiersin.org
Researchers utilize various biophysical and structural techniques to study TCR-pMHC interactions. While specific structural data for the p53 (99-107) epitope in a complex with a TCR is an area of ongoing research, general principles from other TCR-pMHC interaction studies are applicable. These studies have revealed that the affinity and kinetics of the TCR-pMHC binding are critical determinants of T-cell activation. nih.govnih.gov
A novel class of therapeutic molecules, known as TCR mimic (TCRm) antibodies, are being developed to target pMHC complexes, including those presenting p53-derived peptides. frontiersin.orgthno.org These antibodies recognize the peptide presented on the MHC molecule, similar to a TCR, and can be used to study the surface expression of the p53 (99-107) epitope and to potentially target cancer cells. frontiersin.orgthno.org
Gene and Protein Expression Analysis Techniques
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique used to measure the expression levels of the TP53 gene. springernature.comsinobiological.com This method involves reverse transcribing the messenger RNA (mRNA) from cells or tissues into complementary DNA (cDNA), which is then amplified using primers specific for the TP53 gene. nih.govresearchgate.net The amount of amplified product is quantified in real-time, allowing for the determination of the initial amount of TP53 mRNA. nih.gov
Studies have utilized qPCR to analyze the expression of TP53 in various cancer cell lines and patient samples, providing a quantitative measure of gene expression that can be correlated with protein levels and clinical outcomes. sinobiological.comorigene.com
Table 1: Example Data from a Hypothetical qPCR Experiment Analyzing TP53 Expression
| Sample ID | Cell Type | Treatment | Normalized TP53 Expression (Fold Change) |
| CTRL-01 | Normal Lung Epithelial | Untreated | 1.0 |
| CAN-01 | Lung Cancer Cell Line | Untreated | 8.5 |
| CAN-02 | Lung Cancer Cell Line | Chemotherapy | 12.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Western blotting and immunohistochemistry are two fundamental techniques used to detect and quantify the p53 protein in preclinical models.
Western Blotting: This technique allows for the detection and relative quantification of the p53 protein in cell or tissue lysates. springernature.comnih.govnih.gov Proteins are separated by size using gel electrophoresis and then transferred to a membrane, where they are probed with an antibody specific to p53. researchgate.netbio-rad-antibodies.com Western blotting can be used to assess the total amount of p53 protein, as well as post-translationally modified forms of the protein. nih.gov
Immunohistochemistry (IHC): IHC is used to visualize the expression and localization of the p53 protein within tissue sections. nih.govnih.gov This technique involves using an antibody to detect the p53 protein directly in preserved tissue, allowing for the assessment of its distribution within a tumor and the surrounding microenvironment. mdpi.comnih.gov The staining pattern of p53, such as diffuse overexpression or complete absence, can be indicative of a TP53 mutation. nih.govyoutube.com
Table 2: Summary of p53 Detection Techniques and Their Applications
| Technique | Principle | Sample Type | Information Obtained |
| Western Blotting | Protein separation by size and antibody-based detection. springernature.comresearchgate.net | Cell or tissue lysates | Total protein levels, presence of isoforms and post-translational modifications. nih.gov |
| Immunohistochemistry (IHC) | Antibody-based detection of protein in tissue sections. nih.govnih.gov | Fixed tissue sections | Protein localization, distribution, and expression patterns within tissue architecture. mdpi.comnih.gov |
These techniques are often used in conjunction to provide a comprehensive picture of p53 expression, from the level of gene transcription to the final protein product within the cellular and tissue context. This information is vital for interpreting studies on the immunogenicity of the p53 (99-107) epitope.
Future Directions in P53 99 107 Epitope Research
Elucidating the Full Repertoire of p53 (99-107) Immunorecognition
A central challenge in the field is to fully understand the conditions under which the p53 (99-107) epitope is recognized by T cells. While the p53 protein is a transcription factor involved in numerous cellular pathways, including immune function and metabolism, the specific factors governing the immunogenicity of its individual epitopes are still being uncovered. tandfonline.comnih.gov The discovery of numerous p53 target genes with roles in tumor suppression highlights the complexity of the cellular environment in which this epitope is processed and presented. nih.gov
Research using model antigens has provided critical, albeit perplexing, insights. For instance, studies with ovalbumin (OVA) as a model protein have identified multiple epitopes, including one analogous to p53 (99-107), that can stimulate CD8+ T cells after immunization. jci.org However, the immune response to these epitopes is not always straightforward. In preclinical models, while immunization with an OVA peptide (99-107) could elicit a CD8+ T cell response, these T cells were not detected in mice with progressively growing tumors expressing the same antigen. jci.org Furthermore, in mice that were able to reject these tumors (following treatment with an anti-CTLA-4 antibody), the responding CD8+ T cells recognized other OVA epitopes, but not the 99-107 peptide. jci.org These findings underscore the need to elucidate the full repertoire of immunorecognition, moving beyond simple binding predictions to understand the dynamics of T-cell responses in the context of a developing tumor.
Future investigations must address why an epitope that is immunogenic in a vaccination setting may be ignored or tolerized in a tumor-bearing host. This involves a more profound characterization of the T-cell receptor (TCR) repertoire specific for p53 (99-107), analyzing its affinity, avidity, and functional status in different physiological and pathological contexts.
| Model System | Epitope Studied | Key Finding | Implication for Future Research |
| Ovalbumin (OVA) Immunization | OVA (99-107) | Elicited CD8+ T cell responses in naive mice. jci.org | Confirms the potential immunogenicity of the epitope sequence. |
| E.G7 Tumor-Bearing Mice | OVA (99-107) | CD8+ T cell responses were not observed in mice with progressively growing tumors. jci.org | Suggests mechanisms of immune ignorance or tolerance to this epitope in the tumor microenvironment. |
| E.G7 Tumor-Rejecting Mice | OVA (99-107) | CD8+ T cells from mice rejecting tumors did not respond to this epitope, while responding to others. jci.org | Indicates the epitope may be subdominant or subject to specific regulatory control during an effective anti-tumor response. |
Investigating Regulatory Mechanisms of p53 (99-107) Presentation
The presentation of the p53 (99-107) epitope on the cell surface via Major Histocompatibility Complex (MHC) class I molecules is the critical prerequisite for its recognition by cytotoxic T lymphocytes. The future of this research area lies in dissecting the multi-layered regulatory network that governs this process. Wild-type p53 is known to promote the expression of MHC class I on the cell surface, thereby enhancing the general presentation of cellular antigens. nih.govmdpi.com However, the efficiency of this process is tightly controlled at multiple levels.
Upstream of presentation, the stability and availability of the p53 protein itself are paramount. In healthy, unstressed cells, p53 is a highly unstable protein with a short half-life, primarily due to its continuous degradation mediated by the E3 ubiquitin ligase, murine double minute 2 (MDM2). nih.govamegroups.org A variety of cellular stress signals, such as DNA damage or viral infection, can trigger an array of post-translational modifications (PTMs)—including phosphorylation, acetylation, and ubiquitination—that stabilize p53, allowing it to accumulate and function. nih.govnih.gov The specific pattern of these PTMs can alter p53's localization, cofactor recruitment, and ultimately, its availability as a substrate for the antigen processing machinery. nih.gov The localization of p53 and its modifying enzymes within specific sub-nuclear structures, like PML nuclear bodies, also plays a key role in its regulation. mdpi.com
Therefore, a crucial direction for future research is to investigate how these upstream regulatory events specifically impact the generation and loading of the 99-107 peptide onto MHC molecules. Understanding this "chain of command"—from stress signal to p53 stabilization and degradation, through proteasomal processing to epitope presentation—will be key to devising strategies that can selectively enhance the visibility of this tumor antigen to the immune system.
| Regulatory Level | Key Molecules/Processes | Impact on p53 (99-107) Presentation |
| Protein Stability | MDM2, HAUSP | MDM2 targets p53 for degradation, reducing the source protein available for processing. amegroups.org |
| Post-Translational Modifications | Phosphorylation, Acetylation, Ubiquitination | PTMs stabilize p53 and alter its conformation, potentially influencing which peptides are generated. nih.govnih.gov |
| Subcellular Localization | PML Nuclear Bodies, Importins | Sequestration in nuclear bodies or regulation of nuclear import/export affects p53's accessibility to the proteasome. nih.govmdpi.com |
| Antigen Presentation Machinery | MHC Class I | p53 can transcriptionally upregulate components of the MHC I pathway, enhancing overall antigen presentation. nih.govmdpi.com |
Harnessing p53 (99-107) for Fundamental Immunological Discoveries
Research focused on the p53 (99-107) epitope and the broader anti-p53 immune response is not only a path toward new cancer therapies but also a powerful tool for fundamental immunological discoveries. A key finding from preclinical studies was that inducing a T-cell response against wild-type p53 did not lead to autoimmunity, suggesting that tolerance to this self-antigen can be safely broken in a therapeutic context. nih.gov This provides a crucial paradigm for the development of vaccines targeting other non-mutated, overexpressed tumor-associated antigens.
The study of p53 has spurred the development of innovative therapeutic platforms. For example, researchers have engineered TCR-like antibodies capable of recognizing specific p53-derived epitopes presented by MHC molecules on cancer cells, offering a way to target intracellular proteins with the specificity of an antibody. nih.gov Similarly, the development of bispecific antibodies that link T-cells to tumor cells expressing p53-derived peptides represents another novel immunotherapeutic strategy. mdpi.com
Furthermore, investigating how p53 status influences the tumor immune microenvironment is yielding profound insights. Pharmacological activation of p53 in preclinical models can unleash an interferon program, promote T-cell infiltration, and significantly enhance the efficacy of immune checkpoint inhibitors. nih.govfrontiersin.org This demonstrates that p53 acts as a master regulator of tumor immunogenicity, capable of converting immunologically "cold" tumors into "hot" ones that are responsive to immunotherapy. frontiersin.org Harnessing the p53 pathway, therefore, offers a strategy to overcome resistance to existing immunotherapies, a major challenge in clinical oncology.
| Research Area | Discovery | Fundamental Implication |
| Vaccinology | p53-specific T-cell responses can be induced without causing autoimmunity in murine models. nih.gov | Provides a safety rationale for targeting overexpressed, non-mutated self-antigens in cancer. |
| Therapeutic Engineering | Development of TCR-like antibodies and bispecific antibodies targeting p53/MHC complexes. nih.govmdpi.com | Creates new modalities to target intracellular oncoproteins previously considered "undruggable." |
| Tumor Microenvironment | p53 activation can induce interferon signaling and T-cell infiltration, sensitizing tumors to checkpoint blockade. nih.govfrontiersin.org | Establishes a mechanistic link between a key tumor suppressor pathway and the responsiveness to immunotherapy. |
| Innate & Adaptive Immunity | p53 is involved in danger signal detection, inflammasome activation, and NK cell regulation. nih.govmdpi.com | Expands the role of p53 beyond a simple tumor suppressor to a central hub in coordinating anti-pathogen and anti-tumor immunity. |
Advanced Preclinical Models for Understanding Immune Responses
To fully explore the future directions outlined above, sophisticated preclinical models are indispensable. While in vitro studies and human tumor samples are valuable, they are often correlative and cannot fully capture the dynamic interplay between the tumor and the host immune system. annualreviews.org Advanced mouse models that faithfully recapitulate human cancer and the associated immune response are critical for mechanistic investigation and therapeutic testing.
Genetically engineered mouse models (GEMMs) are at the forefront of this research. P53-knockout and knock-in mouse models, where the p53 gene is deleted or mutated, are invaluable for studying how p53 loss or mutation impacts tumorigenesis and the immune response in the tumor microenvironment. nih.gov For greater precision, conditional models using the Cre-lox system allow for tissue-specific and time-controlled deletion or expression of p53. nih.gov These models have been instrumental in showing that p53 loss can suppress the immune response by altering the secretome of senescent cells and promoting the accumulation of regulatory T cells. nih.gov
Furthermore, MHC-transgenic mice, which express human MHC alleles, have been essential for identifying human T-cell epitopes and generating high-avidity, p53-specific T-cells that can recognize human tumor cells. nih.gov These models allow for the direct testing of vaccines and T-cell therapies in a system that mirrors human antigen presentation. The use of such advanced models will be crucial for evaluating combination therapies, such as p53-targeted vaccines combined with checkpoint inhibitors, and for understanding the complex mechanisms of immune synergy, resistance, and toxicity. nih.gov
| Model Type | Description | Application in p53 (99-107) Research |
| p53 Knockout/Knock-in Mice | Mice with germline or conditional deletion/mutation of the p53 gene. amegroups.orgnih.gov | Studying the role of p53 status on the tumor microenvironment, immune cell infiltration, and response to immunotherapy. |
| MHC-Transgenic Mice | Mice engineered to express human MHC class I or II molecules. nih.gov | Identifying and validating human p53 epitopes, including 99-107, and testing the efficacy of human-specific vaccines and TCR-based therapies. |
| Carcinogen-Induced Models | Tumors are induced by chemical exposure in mice with varying p53 status (e.g., p53+/-). nih.gov | Investigating how p53 loss affects susceptibility to environmentally-induced cancers and the accompanying immune response. |
| Adoptive Cell Transfer Models | Transfer of p53 (99-107)-specific T-cells into tumor-bearing mice. | Directly assessing the in vivo efficacy, persistence, and function of epitope-specific T cells. |
Q & A
Q. How can I optimize Western blot (WB) experiments for detecting p53 (99-107) isoforms, and what controls are essential for reliable results?
- Methodological Answer : Include both positive and negative controls in WB experiments. For positive controls, use lysates from cell lines with confirmed p53 expression (e.g., wild-type p53 in A2780 cells) . Negative controls should involve p53-null cell lines (e.g., OVCAR8 with CRISPR-mediated p53 knockout) . Sample preparation must include protease/phosphatase inhibitors and ice-cold conditions to preserve post-translational modifications (e.g., phosphorylation at Ser15/Ser392) . Load ≥20 µg of total protein per lane and validate transfer efficiency using Ponceau S staining .
Q. What are the key bioinformatics tools for identifying conserved motifs in p53 (99-107) sequences across species?
- Methodological Answer : Use GLAM2 for detecting gapped motifs in p53 protein sequences, which outperforms traditional MEME tools in computational efficiency . Align sequences from diverse species (e.g., human, mouse, zebrafish) using Clustal Omega to assess evolutionary conservation. Validate motifs through functional assays (e.g., luciferase reporter systems) to confirm their role in DNA binding or protein interactions .
Q. How do I validate p53 (99-107) interactions with viral oncoproteins like SV40 large T antigen (LTag)?
- Methodological Answer : Co-immunoprecipitation (Co-IP) assays using anti-p53 and anti-LTag antibodies are critical. Structural studies (e.g., X-ray crystallography) reveal that LTag induces conformational changes in p53, disrupting its DNA-binding domain . Confirm functional impacts using p53 transcriptional activity assays (e.g., reporter plasmids with p53-responsive elements) .
Advanced Research Questions
Q. How can structural heterogeneity in p53 (99-107) impact its tumor suppressor function, and what techniques resolve these discrepancies?
- Methodological Answer : Full-length p53 exhibits intrinsic disorder (IDRs) in its N- and C-terminal regions, complicating structural analysis. Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map dynamic regions and AlphaFold2 predictions to model disordered domains . Compare wild-type and mutant p53 (e.g., R175H) to assess how mutations disrupt oligomerization or DNA-binding capacity .
Q. What experimental strategies reconcile contradictory data on p53 (99-107) roles in cellular senescence versus apoptosis?
- Methodological Answer : Context-dependent outcomes arise from stress type (e.g., oxidative vs. genotoxic) and cell lineage. For example, in OVCAR8 cells, induce p53 via Nutlin-3a (MDM2 inhibitor) and measure senescence (β-galactosidase assay) versus apoptosis (Annexin V/PI staining) under varying ROS levels . Single-cell RNA sequencing can resolve heterogeneous responses within a population .
Q. How do post-translational modifications (PTMs) in p53 (99-107) influence extracellular vesicle (EV) cargo in cancer progression?
- Methodological Answer : Isolate EVs from p53-wild-type and knockout cells via ultracentrifugation or size-exclusion chromatography . Use phospho-specific antibodies (e.g., anti-p53 Ser392) to profile PTMs in EV-associated p53. Functional assays (e.g., EV uptake by recipient cells) can link PTM-modified p53 to metastatic signaling .
Q. What computational frameworks integrate p53 (99-107) mutation data from heterogeneous sources for precision oncology?
- Methodological Answer : Leverage the p53 Database (http://p53.free.fr ) with >16,000 TP53 mutations . Combine clinical metadata (e.g., tumor stage, patient survival) with structural data (e.g., 53BP2 binding sites from PDB 6VTH) . Tools like MRMAssayDB provide validated proteomics assays for mutant p53 isoforms .
Methodological Considerations for Data Contradictions
- Cross-validation : Use orthogonal methods (e.g., WB + RT-qPCR) to confirm p53 expression levels .
- Context-specificity : Account for cell type (e.g., epithelial vs. hematopoietic) and stressor (e.g., doxorubicin vs. hypoxia) when interpreting p53 activity .
- Statistical rigor : Adhere to guidelines from Tumor Prevention and Research for data quantification, avoiding redundant visualizations (e.g., overlapping graphs/tables) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
